Di-N-butyl Amidosulfenyl Chloride-d18
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Overview
Description
Di-N-butyl Amidosulfenyl Chloride-d18 is a stable isotope-labeled compound with the molecular formula C8D18ClNS and a molecular weight of 213.86 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-N-butyl Amidosulfenyl Chloride-d18 typically involves the reaction of deuterated butylamine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Di-N-butyl Amidosulfenyl Chloride-d18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amidosulfenyl compounds .
Scientific Research Applications
Di-N-butyl Amidosulfenyl Chloride-d18 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Di-N-butyl Amidosulfenyl Chloride-d18 involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Di-N-butyl Amidosulfenyl Chloride: The non-deuterated version of the compound.
Di-N-butyl Amidosulfenyl Bromide: Similar structure but with a bromine atom instead of chlorine.
Di-N-butyl Amidosulfenyl Fluoride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Di-N-butyl Amidosulfenyl Chloride-d18 is unique due to the incorporation of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property allows researchers to trace the compound’s behavior and interactions in various chemical and biological systems more accurately .
Properties
IUPAC Name |
[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino] thiohypochlorite |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZQRHTZYGWPW-VAZJTQEUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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